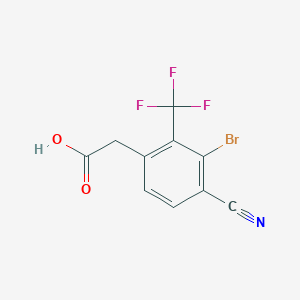

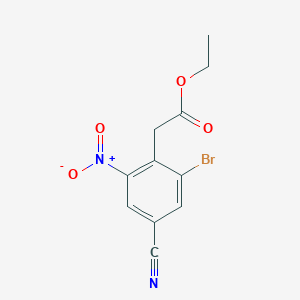

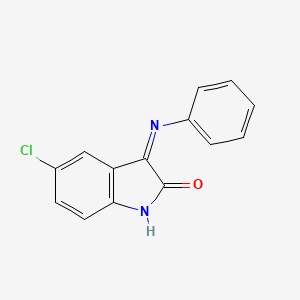

![molecular formula C11H7Cl2NO2S B1417220 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1094293-77-2](/img/structure/B1417220.png)

2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid

Overview

Description

The compound is a derivative of phenylacetic acid, which is a type of non-steroidal anti-inflammatory drug (NSAID) . It has a role as a non-narcotic analgesic, an antipyretic, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a xenobiotic, an environmental contaminant, a drug allergen and a non-steroidal anti-inflammatory drug .

Synthesis Analysis

While specific synthesis information for this compound was not found, similar compounds such as Diclofenac have been synthesized and characterized by physico-chemical analysis, spectral methods, TGA/DTA and X-Ray diffraction studies .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as crystallography, Hirshfeld surface, QTAIM and NCIPlots . The addition of two chlorine groups in the ortho position of the phenyl ring locks the ring in maximal torsion which is related to increased potency .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 2,4-Dichlorophenylacetic acid has a molecular weight of 205.03 g/mol .Scientific Research Applications

Synthesis and Structural Characterization

- Synthesis Techniques : A study discussed the synthesis of a related compound, focusing on its structural characterization through various techniques like FT-IR, NMR spectroscopy, and X-ray diffraction, highlighting the importance of these methods in understanding the molecular structure of such compounds (Aydin et al., 2010).

Biological Interactions and Receptor Binding

- Receptor Binding Studies : Research on compounds structurally related to 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid, like SR 27897, has provided insights into their interaction with human receptors. This has implications for understanding the pharmacological characteristics of such compounds (Gouldson et al., 2000).

Chemical Reactivity and Stability

- Chemical Reactivity : A study focused on the gas-phase elimination of acetic acid from similar compounds, providing insights into their chemical reactivity and stability. This research is fundamental to understanding how these compounds behave under different conditions (August et al., 1986).

Photodegradation Studies

- Photo-degradation Analysis : Investigating the photo-degradation behavior of similar compounds, this research offers valuable data on how these compounds degrade under light exposure, which is crucial for their storage and handling (Wu et al., 2007).

Anticancer Potential

- Anticancer Activity : Studies have explored the anticancer activity of derivatives of thiazole compounds, demonstrating their potential effectiveness against various cancer cell lines. This research is key to developing new therapeutic agents (Ravinaik et al., 2021).

properties

IUPAC Name |

2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2S/c12-8-3-1-2-7(10(8)13)11-14-6(5-17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKQYIRJKQFPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

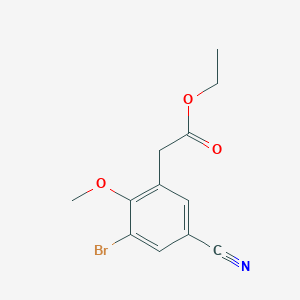

![1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417153.png)

![3-amino-5-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417159.png)